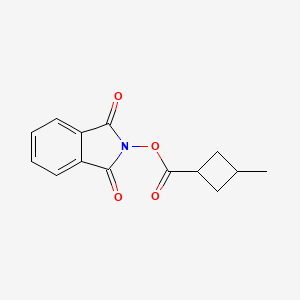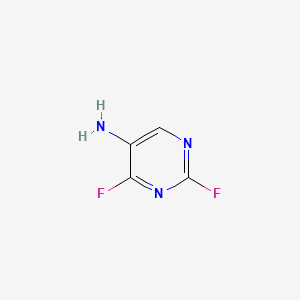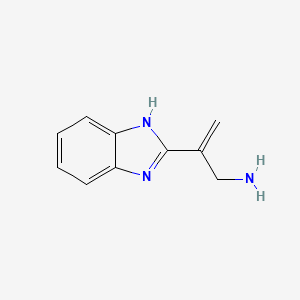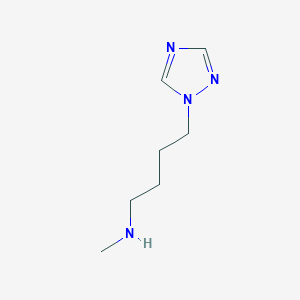
n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine typically involves the reaction of a suitable amine with a triazole derivative. One common method is the alkylation of 1H-1,2,4-triazole with n-Methyl-4-chlorobutan-1-amine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.
Applications De Recherche Scientifique
n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced catalytic activity and stability.
Mécanisme D'action
The mechanism of action of n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like aromatase, which is involved in estrogen biosynthesis . This inhibition can lead to reduced estrogen levels, thereby slowing the growth of estrogen-dependent cancer cells. In agricultural applications, it inhibits the biosynthesis of strigolactones, which are plant hormones that regulate shoot branching and root architecture .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer properties.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with promising cytotoxic activity against cancer cell lines.
Uniqueness
n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to inhibit specific enzymes and pathways makes it a valuable compound in both medicinal and agricultural research.
Propriétés
Formule moléculaire |
C7H14N4 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
N-methyl-4-(1,2,4-triazol-1-yl)butan-1-amine |
InChI |
InChI=1S/C7H14N4/c1-8-4-2-3-5-11-7-9-6-10-11/h6-8H,2-5H2,1H3 |
Clé InChI |
DNGYZWZRIBTUBY-UHFFFAOYSA-N |
SMILES canonique |
CNCCCCN1C=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


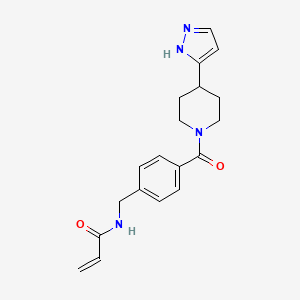



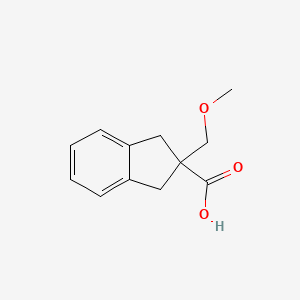


![Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13521563.png)
![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13521570.png)

